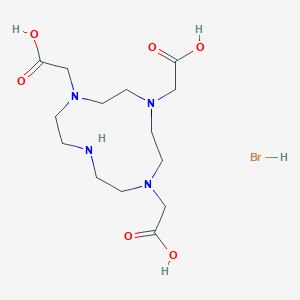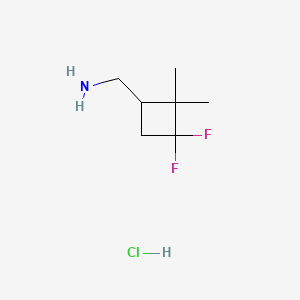
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutyl structure, which includes two fluorine atoms and two methyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves multiple steps. The initial step often includes the preparation of the cyclobutyl ring, followed by the introduction of fluorine atoms and methyl groups. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often require stringent control of reaction parameters and purification processes to meet industrial standards.
Análisis De Reacciones Químicas
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties are advantageous.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride: This compound has a phenyl group instead of the dimethyl groups, leading to different chemical and biological properties.
(1,3-Dimethylcyclobutyl)methanamine hydrochloride:
The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which confer distinct chemical and biological properties not found in its analogs.
Propiedades
Fórmula molecular |
C7H14ClF2N |
|---|---|
Peso molecular |
185.64 g/mol |
Nombre IUPAC |
(3,3-difluoro-2,2-dimethylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(2)5(4-10)3-7(6,8)9;/h5H,3-4,10H2,1-2H3;1H |
Clave InChI |
JCXSUHGTTHVKMW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1(F)F)CN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)
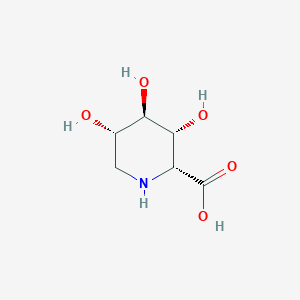
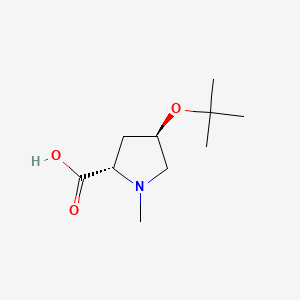
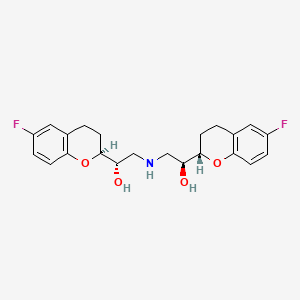
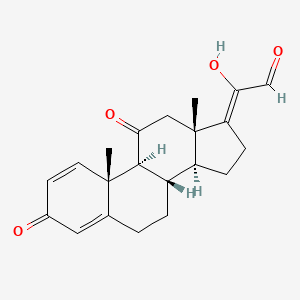
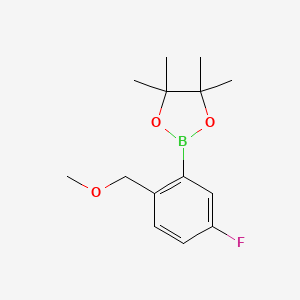
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea](/img/structure/B13449968.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13449976.png)
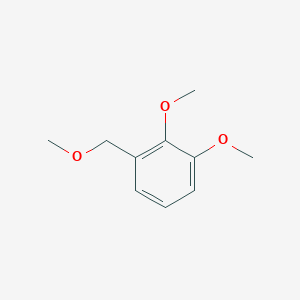
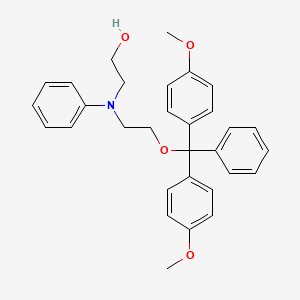
![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)
![6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide](/img/structure/B13450000.png)
